3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole

Übersicht

Beschreibung

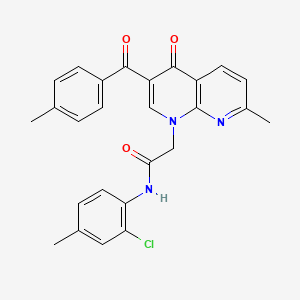

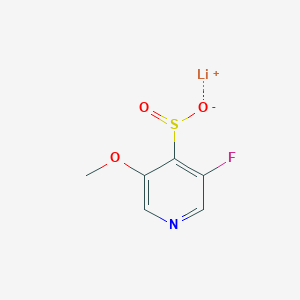

“3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole” is a chemical compound that contains an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted at the 3-position with a chloromethyl group and at the 5-position with a 1,1-difluoroethyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluoroalkyl-substituted Isoxazoles

Research by Chalyk et al. (2019) elaborates on a comprehensive study focusing on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes, including chloromethyl groups. The study reports the one-pot metal-free [3+2] cycloaddition reactions to prepare 5-trifluoromethylisoxazoles and further modifications to obtain 5-fluoromethyl- and 5-difluoromethylisoxazoles through late-stage deoxofluorination. This methodology showcases the utility of 3-(Chloromethyl)-5-(1,1-difluoroethyl)isoxazole in the regioselective synthesis of fluorinated isoxazole derivatives, highlighting its significance in creating side-chain functionalized mono-, di-, and trifluoromethylisoxazoles with potential applications in medicinal chemistry and material science (Chalyk et al., 2019).

Chemoselective Nucleophilic Chemistry

Yu et al. (2009) discuss the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to a wide array of trisubstituted isoxazoles. The study further explores the oxidation of thioether moieties to sulfonylmethyl derivatives and differential derivatization of carbomethoxy groups to carboxamides, which contributes to the field of agrochemical research by providing insights into novel insecticidal compounds. The versatility of this compound in chemoselective nucleophilic reactions underpins its value in synthesizing compounds with potential applications in agriculture and pest control (Yu et al., 2009).

Novel Derivatives and Material Science Applications

The synthesis and structural analysis of isoxazole derivatives have shown that compounds like this compound can be key intermediates in the creation of materials with potential electronic and photophysical applications. Studies focusing on the synthesis of novel bis(phenylisoxazolyl) benzene derivatives and their analysis for electronic organic material applications highlight the compound's role in material science, particularly in developing new photovoltaic devices and electronic materials due to their desirable optical and electrochemical properties (de Brito et al., 2018).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(1,1-difluoroethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2NO/c1-6(8,9)5-2-4(3-7)10-11-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDLNJRVGKXAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)CCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)